PROTAC SGK3 degrader-1

Vue d'ensemble

Description

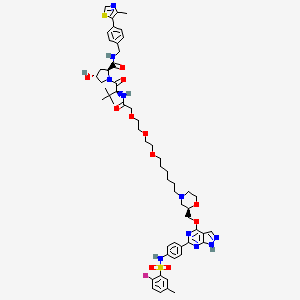

Ce composé est basé sur le ligand de von Hippel-Lindau et est composé d'un lieur alkylé PEG3-C4-OBn, d'un dégradeur de SGK3 et d'un ligand VHL . Il a montré un potentiel significatif dans l'induction de la dégradation de SGK3, qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance et la survie cellulaires .

Mécanisme D'action

Target of Action

PROTAC SGK3 Degrader-1 is a von Hippel-Lindau ligand-based SKG3 PROTAC . The primary targets of this compound are the protein of interest (POI) SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) and the E3 ubiquitin ligase .

Mode of Action

This compound operates through a unique mechanism of action. It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds the protein of interest (SGK3), while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by this compound induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .

Biochemical Pathways

The action of this compound affects the PI3K/Akt/mTORC1 signaling pathway . SGK3 plays a key role in mediating resistance of breast cancer cells to class 1 PI3K or Akt inhibitors, by substituting for the loss of Akt activity and restoring proliferative pathways such as mTORC1 signaling .

Pharmacokinetics

It is known that this compound induced 50% endogenous sgk3 degradation within 2 hours, and 80% sgk3 degradation was observed at 8 hours . This suggests that the compound has a relatively fast onset of action.

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of the SGK3 protein and the loss of phosphorylation of NDRG1, an SGK3 substrate .

Action Environment

It is known that the efficacy of protacs can be influenced by factors such as the cellular environment and the presence of other proteins

Analyse Biochimique

Biochemical Properties

PROTAC SGK3 degrader-1 functions by targeting SGK3 for degradation. It is a conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand. This compound specifically interacts with SGK3, leading to its degradation without affecting closely related isoforms such as SGK1 and SGK2 . The interaction between this compound and SGK3 results in the loss of phosphorylation of NDRG1, an SGK3 substrate . Proteomic analysis has shown that SGK3 is the only cellular protein whose levels are significantly reduced following treatment with this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly breast cancer cells. It restores sensitivity of SGK3-dependent breast cancer cell lines, such as ZR-75-1 and CAMA-1, to Akt and PI3K inhibitors . This compound suppresses the proliferation of these cancer cell lines more effectively than conventional SGK isoform inhibitors . Additionally, this compound influences cell signaling pathways by inhibiting mTORC1 signaling and reducing the phosphorylation of downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SGK3 and the subsequent recruitment of the VHL E3 ligase complex. This interaction leads to the ubiquitination and proteasomal degradation of SGK3 . By degrading SGK3, this compound effectively inhibits its kinase activity and disrupts the signaling pathways that contribute to cancer cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce significant degradation of SGK3 within a short period. At a concentration of 0.3 μM, it induces 50% degradation of endogenous SGK3 within 2 hours, with maximal 80% degradation observed within 8 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses (0.1–0.3 μM) have been shown to restore sensitivity of SGK3-dependent breast cancer cells to Akt and PI3K inhibitors . The threshold and toxic effects at higher doses are still being studied. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to SGK3 signaling. By degrading SGK3, it affects the phosphorylation of downstream targets such as NDRG1 . The compound’s interaction with the VHL E3 ligase complex also plays a role in its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed to endosomes where SGK3 is activated . The compound’s interaction with the VHL E3 ligase complex facilitates its localization to these cellular compartments, ensuring effective degradation of SGK3 .

Subcellular Localization

This compound is primarily localized to endosomes, where it exerts its activity by targeting SGK3 for degradation . The compound’s design includes targeting signals that direct it to these specific compartments, enhancing its efficacy in degrading SGK3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dégradeur de SGK3 PROTAC-1 implique la conjugaison d'un inhibiteur de SGK3 avec un ligand de von Hippel-Lindau via un lieur alkylé PEG3-C4-OBn . Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et des informations détaillées ne sont pas accessibles au public. L'approche générale implique des techniques de synthèse organique standard, notamment des réactions de couplage et des étapes de purification pour obtenir la pureté et le rendement souhaités .

Méthodes de production industrielle

Les méthodes de production industrielle pour le dégradeur de SGK3 PROTAC-1 ne sont pas bien documentées dans le domaine public. Généralement, ces composés sont produits dans des installations spécialisées avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté. Le processus de production implique probablement une synthèse à grande échelle suivie d'une purification et de tests d'assurance qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le dégradeur de SGK3 PROTAC-1 subit principalement des réactions de dégradation facilitées par le système ubiquitine-protéasome . Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions courants

Le composé est utilisé en combinaison avec d'autres réactifs tels que le GDC0941, un inhibiteur de PI3K, pour étudier ses effets sur la croissance cellulaire et la dégradation des protéines . Les conditions typiques impliquent une incubation à des concentrations et des points temporels spécifiques pour observer la dégradation de SGK3 et ses effets en aval .

Principaux produits formés

Le principal produit formé à partir de la réaction du dégradeur de SGK3 PROTAC-1 est la protéine SGK3 dégradée, qui est ubiquitinée et ensuite dégradée par le protéasome .

Applications de la recherche scientifique

Le dégradeur de SGK3 PROTAC-1 a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le dégradeur de SGK3 PROTAC-1 exerce ses effets en se liant à SGK3 et en recrutant la ligase E3 ubiquitine de von Hippel-Lindau . Cette interaction facilite l'ubiquitination de SGK3, le marquant pour la dégradation par le protéasome . La dégradation de SGK3 conduit à la perte de sa signalisation en aval, y compris la phosphorylation de NDRG1, un substrat de SGK3 .

Applications De Recherche Scientifique

PROTAC SGK3 degrader-1 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Composés similaires

SGK1-IN-4 : Un inhibiteur sélectif de SGK1 utilisé dans des études liées à l'arthrose.

AT13148 : Un inhibiteur ciblant plusieurs kinases AGC, notamment SGK1, utilisé dans la recherche sur le cancer.

CKI-7 : Un inhibiteur de la caséine kinase 1 qui affecte également SGK.

Unicité

Le dégradeur de SGK3 PROTAC-1 est unique en sa capacité à dégrader sélectivement SGK3 sans affecter les isoformes étroitement liées telles que SGK1 et SGK2 . Cette sélectivité est obtenue grâce à la conception spécifique de la molécule PROTAC, qui cible SGK3 pour l'ubiquitination et la dégradation . Cela en fait un outil précieux pour étudier les voies spécifiques de SGK3 et développer des thérapies ciblées.

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQFPZKDYMMMJ-RIAKQDHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H73FN10O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2619598.png)

![N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide](/img/structure/B2619599.png)

![4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2619600.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)

![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)

![Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2619609.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)

![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)